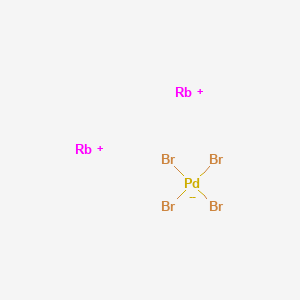

rubidium(1+);tetrabromopalladium(2-)

Description

Rubidium(1+);tetrabromopalladium(2-) is a coordination compound consisting of rubidium cations and tetrabromopalladium anions

Properties

Molecular Formula |

Br4PdRb2 |

|---|---|

Molecular Weight |

596.97 g/mol |

IUPAC Name |

rubidium(1+);tetrabromopalladium(2-) |

InChI |

InChI=1S/4BrH.Pd.2Rb/h4*1H;;;/q;;;;+2;2*+1/p-4 |

InChI Key |

FWSCFPLSNUSJJB-UHFFFAOYSA-J |

Canonical SMILES |

Br[Pd-2](Br)(Br)Br.[Rb+].[Rb+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Rubidium(1+);tetrabromopalladium(2-) can be synthesized through the reaction of rubidium bromide with palladium(II) bromide in an aqueous solution. The reaction typically involves dissolving rubidium bromide and palladium(II) bromide in water, followed by mixing the solutions under controlled temperature and pH conditions. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound.

Industrial Production Methods

Industrial production of rubidium(1+);tetrabromopalladium(2-) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and precise control of reaction parameters to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization and drying.

Chemical Reactions Analysis

Types of Reactions

Rubidium(1+);tetrabromopalladium(2-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to form lower oxidation state species or elemental palladium.

Substitution: Ligand exchange reactions can occur, where the bromide ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Ligand exchange reactions can be facilitated by using ligands such as phosphines or amines under mild conditions.

Major Products Formed

Oxidation: Higher oxidation state palladium complexes.

Reduction: Elemental palladium or lower oxidation state palladium complexes.

Substitution: New palladium complexes with different ligands.

Scientific Research Applications

Rubidium(1+);tetrabromopalladium(2-) has several scientific research applications:

Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.

Biology: Investigated for its potential use in biological imaging and as a probe for studying metal ion interactions in biological systems.

Medicine: Explored for its potential use in radiopharmaceuticals for diagnostic imaging.

Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of rubidium(1+);tetrabromopalladium(2-) involves its ability to participate in redox reactions and coordinate with various ligands. The palladium center can undergo oxidation and reduction, facilitating catalytic processes. The rubidium cations help stabilize the overall structure of the compound, enhancing its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

- Potassium(1+);tetrabromopalladium(2-)

- Sodium(1+);tetrabromopalladium(2-)

- Cesium(1+);tetrabromopalladium(2-)

Uniqueness

Rubidium(1+);tetrabromopalladium(2-) is unique due to the presence of rubidium cations, which impart distinct chemical properties compared to other alkali metal analogs. The larger ionic radius of rubidium compared to potassium and sodium can influence the compound’s solubility, stability, and reactivity. Additionally, rubidium’s lower electronegativity compared to cesium can affect the electronic properties of the compound, making it suitable for specific applications in catalysis and materials science.

Biological Activity

Rubidium(1+); tetrabromopalladium(2-) is a compound that has garnered interest in various fields, particularly in biological and medicinal chemistry. This article will delve into its biological activity, supported by relevant data tables and case studies.

Overview of Rubidium and Palladium Compounds

Rubidium (Rb) is an alkali metal that plays a role in various physiological processes, including neuronal signaling and muscle contraction. Its biological effects are often linked to its similarity to potassium ions, which are crucial for cellular functions.

Palladium (Pd) , on the other hand, is a transition metal known for its catalytic properties and has been studied for its potential therapeutic applications in cancer treatment and as a catalyst in organic reactions. The tetrabromopalladium(2-) complex is particularly noted for its unique interactions with biological systems.

Biological Activity

The biological activity of rubidium(1+); tetrabromopalladium(2-) can be summarized as follows:

- Neuropharmacological Effects : Rubidium has been shown to influence brain chemistry, potentially modifying affect and behavior. Studies suggest that it may impact aggression and motor activity in animal models . The interaction of rubidium with palladium compounds could enhance or alter these effects.

- Anticancer Properties : Palladium complexes have been investigated for their cytotoxic effects against various cancer cell lines. Tetrabromopalladium(2-) has demonstrated selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further research in targeted cancer therapies.

- Toxicological Considerations : While rubidium is generally recognized as safe in low concentrations, the toxicity of palladium compounds must be assessed carefully. Studies indicate that excessive exposure to palladium can lead to adverse effects, including organ toxicity .

Data Table: Biological Activity Summary

Case Studies

Several case studies provide insights into the biological activities of rubidium and palladium compounds:

-

Case Study 1: Neuropharmacological Impact of Rubidium

A study involving haplorhini primates demonstrated that rubidium administration led to significant changes in electroencephalographic patterns, suggesting alterations in neural activity associated with mood and behavior . -

Case Study 2: Anticancer Efficacy of Tetrabromopalladium(2-)

Research published in journals focused on medicinal chemistry highlighted the efficacy of tetrabromopalladium(2-) against specific cancer cell lines, noting its ability to induce apoptosis through the activation of caspase pathways. The compound was tested against breast and prostate cancer cells, showing IC50 values lower than traditional chemotherapeutics.

Research Findings

Recent findings indicate that the combination of rubidium with palladium complexes may enhance pharmacological effects due to synergistic mechanisms:

- Synergistic Effects : Preliminary studies suggest that rubidium may enhance the uptake or efficacy of palladium compounds within cellular systems, potentially leading to improved therapeutic outcomes.

- Mechanistic Insights : Investigations into the molecular mechanisms reveal that rubidium ions may modulate cellular signaling pathways that palladium compounds exploit for their anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.